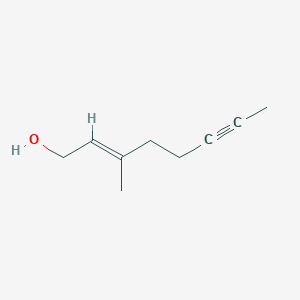

(E)-3-methyloct-2-en-6-yn-1-ol

CAS No.:

Cat. No.: VC20680779

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O |

|---|---|

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | (E)-3-methyloct-2-en-6-yn-1-ol |

| Standard InChI | InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h7,10H,5-6,8H2,1-2H3/b9-7+ |

| Standard InChI Key | DZVSTVJWZXYAHQ-VQHVLOKHSA-N |

| Isomeric SMILES | CC#CCC/C(=C/CO)/C |

| Canonical SMILES | CC#CCCC(=CCO)C |

Introduction

Synthesis Methodologies

Primary Synthesis Route

The most documented synthesis of (E)-3-methyloct-2-en-6-yn-1-ol involves a three-step procedure starting from a pre-functionalized enyne precursor (compound A). Deprotection of a tert-butyldiphenylsilyl (TBDPS) group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the target alcohol with 79% efficiency :

This method emphasizes the utility of silyl protecting groups in streamlining synthetic pathways. The reaction proceeds under mild conditions (room temperature, 1 hour), ensuring minimal side reactions and high purity.

Chemical Reactivity and Transformations

Gold-Catalyzed Cyclization

(E)-3-Methyloct-2-en-6-yn-1-ol serves as a substrate in gold-catalyzed intramolecular phenoxycyclization reactions. Using as a catalyst, the compound undergoes a 5-exo-dig cyclization to form bicyclic ethers, a reaction mimicking polyolefin carbocyclization . This transformation highlights the compound’s dual functionality, where the alkynyl and hydroxyl groups act as synergistic reaction sites.

Oxidation and Functionalization

The primary alcohol can be oxidized to a ketone or carboxylic acid using agents like Dess-Martin periodinane (DMP) or sodium chlorite (NaClO) . Such derivatives are valuable intermediates in synthesizing fragrances or pharmaceuticals. Additionally, the triple bond is amenable to hydrogenation, yielding saturated alcohols with distinct physical properties.

Applications in Organic Synthesis

Intermediate in Natural Product Synthesis

The compound’s rigid structure and functional diversity make it a precursor in synthesizing complex natural products. For instance, it has been utilized in constructing pandanamine analogs, where its cyclization products serve as key lactone intermediates .

Catalytic Studies

In gold catalysis, (E)-3-methyloct-2-en-6-yn-1-ol acts as a model substrate to explore ligand effects and reaction mechanisms. Studies reveal that electron-deficient ligands accelerate cyclization rates by stabilizing transition states .

Comparative Analysis with Structural Analogs

The table below contrasts (E)-3-methyloct-2-en-6-yn-1-ol with related compounds, emphasizing functional group variations and reactivity differences:

| Compound Name | Functional Groups | Key Reactivity Differences |

|---|---|---|

| 6-Ethyl-3-methyloct-6-en-1-ol | Alkene, alcohol | Reduced steric hindrance at C6 enhances epoxidation |

| 4-Methyl-octadienal | Aldehyde, diene | Electrophilic aldehyde promotes conjugate additions |

| 5-Methyl-octenone | Ketone, alkene | Ketone moiety directs nucleophilic attacks |

The unique combination of alkene, alkyne, and alcohol groups in (E)-3-methyloct-2-en-6-yn-1-ol distinguishes its reactivity, particularly in cyclization and catalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume